Bodipy Methanethiosulfonate
Description
Properties
Molecular Formula |
C₁₅H₁₉BF₂N₂O₂S₂ |
|---|---|
Molecular Weight |
372.26 |
Synonyms |
4,4-Difluro-8-methylmethanethiosulfonyl-1,3,5,7-tetramethyl-4-bora-3a,4a-diaza-5-indacene |
Origin of Product |
United States |
Preparation Methods
The synthesis of Bodipy Methanethiosulfonate typically involves the reaction of a boron-dipyrromethene core with methanethiosulfonate groups. One common method includes the activation of BODIPY triflate followed by the addition of methanethiosulfonate . This reaction is usually carried out under mild conditions, making it suitable for large-scale production. Industrial production methods often employ microwave-assisted synthesis to enhance reaction rates and yields .
Chemical Reactions Analysis
Bodipy Methanethiosulfonate undergoes various chemical reactions, including substitution, oxidation, and reduction. Common reagents used in these reactions include halogens, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of this compound can lead to the formation of sulfone derivatives, while reduction can yield thiol-containing compounds .
Scientific Research Applications
Bodipy Methanethiosulfonate has a wide range of applications in scientific research. In chemistry, it is used as a fluorescent probe for detecting various analytes due to its high sensitivity and selectivity . In biology, it is employed in bioimaging to visualize cellular structures and processes . In medicine, this compound is used in photodynamic therapy for cancer treatment, where it acts as a photosensitizer to generate reactive oxygen species that kill cancer cells . Additionally, it finds applications in industry as a component in dye-sensitized solar cells and other optoelectronic devices .
Mechanism of Action
The mechanism of action of Bodipy Methanethiosulfonate involves its ability to absorb light and emit fluorescence. Upon excitation by light, the compound undergoes intersystem crossing to generate singlet oxygen, a reactive oxygen species that can induce cell death in photodynamic therapy . The molecular targets and pathways involved include cellular membranes and various biomolecules, leading to oxidative damage and apoptosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize Bodipy Methanethiosulfonate’s utility, it is compared to structurally or functionally analogous thiol-reactive probes. Below is a detailed analysis based on molecular features, reactivity, and applications:
Table 1: Comparative Analysis of Thiol-Reactive Fluorescent Probes
| Compound Name | Molecular Features | Fluorescence Properties | Unique Advantages | Limitations |
|---|---|---|---|---|
| This compound | Bodipy fluorophore + MTS group | λem: ~515–550 nm | High photostability; tunable emission | Limited membrane permeability |
| Texas Red-sulfonamidoethyl MTS | Texas Red fluorophore + MTS group | λem: ~615 nm | Far-red emission; low cellular autofluorescence | Larger size may hinder protein function |
| N-Biotinylaminoethyl MTS (MTSEA-biotin) | Biotin + MTS group | Non-fluorescent | Enables streptavidin-based detection | Requires secondary detection systems |
| Proxyl-MTS | Nitroxide spin label + MTS group | Non-fluorescent (EPR-active) | Ideal for electron paramagnetic resonance (EPR) studies | Limited to EPR applications |
| 2-Hydroxypropyl MTS | Hydrophilic MTS derivative | Non-fluorescent | Enhanced solubility in aqueous solutions | Lacks imaging capability |
Key Findings:
Fluorescence vs. Functionality: this compound and Texas Red-sulfonamidoethyl MTS excel in fluorescence-based applications. Bodipy’s narrower emission spectrum allows precise multiplexing, whereas Texas Red’s far-red emission minimizes background noise in tissue imaging . Non-fluorescent analogs like MTSEA-biotin and Proxyl-MTS are specialized for pull-down assays or structural studies, respectively .
Reactivity and Selectivity: All MTS derivatives react selectively with thiols, but this compound’s smaller size (vs. Texas Red-MTS) reduces steric hindrance, preserving protein function post-labeling .
Membrane Permeability: Hydrophobic MTS derivatives (e.g., 12-aminododecyl MTS hydrobromide) exhibit superior membrane permeability for intracellular labeling, whereas this compound is better suited for extracellular or surface-exposed targets .
Stability and Detection :
- Deuterated analogs like (1-Oxyl-2,2,5,5-tetramethyl-3-pyrroline-3-methyl) MTS-d15 offer enhanced stability for long-term protein dynamics studies, a feature absent in Bodipy derivatives .
Table 2: Structural and Functional Comparison of MTS Derivatives
Research Implications and Limitations
- This compound is optimal for high-resolution imaging but less effective in penetrating cellular membranes compared to long-chain MTS derivatives .
- Fluorescent MTS probes may interfere with protein function due to fluorophore size, whereas non-fluorescent variants (e.g., Proxyl-MTS) avoid this issue but lack real-time imaging capability .
- Recent studies suggest combining Bodipy-MTS with deuterated spin labels could bridge fluorescence and EPR techniques, though this remains exploratory .
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing and characterizing Bodipy Methanethiosulfonate to ensure reproducibility?
- Methodological Answer :
- Synthesis : Follow protocols for introducing the methanethiosulfonate group to the BODIPY core, ensuring reaction conditions (e.g., temperature, solvent purity) are tightly controlled. Use anhydrous solvents to prevent hydrolysis of the thiol-reactive group.
- Characterization : Employ NMR (¹H, ¹³C, ¹⁹F) to confirm structural integrity, mass spectrometry for molecular weight validation, and HPLC to assess purity (>95% as per typical batches). Include melting point analysis (205–208°C) and solubility tests in chloroform for consistency .
- Documentation : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) by detailing experimental procedures in the main text or supplementary materials, ensuring other researchers can replicate the work .
Q. How does the methanethiosulfonate group in this compound facilitate conjugation with biomolecules?
- Methodological Answer :
- The methanethiosulfonate group reacts selectively with free thiols (-SH) via disulfide exchange. To conjugate with proteins or peptides:
Optimize pH : Use pH 7–8 to enhance thiolate ion formation, increasing reactivity.
Incubation Time : Conduct reactions at 4°C for 12–24 hours to minimize protein denaturation.
Purification : Remove unreacted dye using size-exclusion chromatography or dialysis.
- Validate conjugation efficiency via UV-Vis spectroscopy (BODIPY’s absorbance ~500 nm) and SDS-PAGE with fluorescence imaging .
Q. What solvent and storage conditions are optimal for maintaining this compound stability?
- Methodological Answer :
- Solubility : Dissolve in anhydrous chloroform to prevent hydrolysis. Avoid aqueous buffers unless immediately reacting with thiols.
- Storage : Store at -20°C in dark, airtight containers to prevent photodegradation and moisture absorption. Monitor degradation via periodic HPLC analysis, as aged samples may exhibit reduced reactivity .
Advanced Research Questions
Q. How can researchers predict and optimize the fluorescence quantum yield (Φ) of this compound derivatives?
- Methodological Answer :
- Theoretical Modeling : Use semi-empirical models (e.g., Arrhenius-like relations) to correlate Φ with structural features. Calculate activation energy (Ea) for nonradiative decay pathways (S1→S0 or La→Lb internal conversion) using density functional theory (DFT) .
- Experimental Validation : Measure Φ via comparative actinometry, using rhodamine B as a standard. Adjust substituents at the 1-position to reduce core distortion, which minimizes nonradiative decay .
Q. What strategies improve the efficiency of this compound conjugation in complex biological systems?
- Methodological Answer :
- Thiol Accessibility : Pretreat samples with reducing agents (e.g., TCEP) to expose free thiols, but avoid excess reductants that might cleave disulfide bonds.
- Competitive Reactions : Include methanethiosulfonate-specific quenchers (e.g., β-mercaptoethanol) post-conjugation to halt unintended labeling.
- Quantitative Analysis : Use mass spectrometry to confirm stoichiometry and LC-MS/MS to identify conjugation sites .
Q. How should researchers address discrepancies in fluorescence intensity data when using this compound in live-cell imaging?
- Methodological Answer :
- Troubleshooting Steps :
Environmental Factors : Check for pH-dependent fluorescence quenching (BODIPY is sensitive to acidic environments).
Photobleaching : Limit laser exposure and use antifade agents. Compare with control dyes (e.g., fluorescein) to isolate instrument artifacts.
Cellular Uptake : Verify intracellular localization via confocal microscopy and co-staining with organelle-specific markers.
- Data Normalization : Express fluorescence intensity relative to a co-transfected reference (e.g., mCherry) to account for variability .
Q. What structural modifications to this compound enhance its utility in super-resolution microscopy?
- Methodological Answer :
- Rigidification : Introduce aryl groups at the 2- and 6-positions to reduce rotational freedom, improving photon output for PALM/STORM.
- Polarity Tuning : Attach hydrophilic substituents (e.g., PEG chains) to minimize aggregation in aqueous media.
- Two-Photon Compatibility : Extend π-conjugation with electron-donating groups (e.g., -OMe) to shift absorption maxima to near-IR regions .
Data Presentation and Reproducibility
- Tables/Figures : Include raw spectral data (λabs/λem), HPLC chromatograms, and kinetic plots of conjugation efficiency. Reference supporting information for large datasets (e.g., DFT coordinates) .
- Contradiction Analysis : Cross-validate unexpected results with orthogonal techniques (e.g., fluorescence lifetime imaging vs. steady-state measurements) and cite prior studies on BODIPY photophysics to contextualize findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
